molecular formula C15H13N5 B12518059 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine CAS No. 796090-01-2

4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine

Cat. No.: B12518059
CAS No.: 796090-01-2
M. Wt: 263.30 g/mol
InChI Key: FJDDFPHHBKRPAM-UHFFFAOYSA-N
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Description

4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine is an aromatic azo compound characterized by the presence of a quinoline moiety linked to a benzene ring via a diazenyl group. Azo compounds are known for their vibrant colors and are extensively used as dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine typically involves the diazotization of 2-aminoquinoline followed by coupling with m-phenylenediamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This leads to inhibition of DNA transcription and replication, which is the basis for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 4-[(E)-(2-Nitrophenyl)diazenyl]benzene-1,3-diamine
  • 4-[(E)-(3-Nitrophenyl)diazenyl]benzene-1,3-diamine
  • 4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diamine

Comparison: While all these compounds share the azo linkage and benzene ring, the presence of different substituents (e.g., nitro groups) significantly alters their chemical properties and biological activities. 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine is unique due to the quinoline moiety, which imparts distinct optical and biological properties .

Properties

CAS No.

796090-01-2

Molecular Formula

C15H13N5

Molecular Weight

263.30 g/mol

IUPAC Name

4-(quinolin-2-yldiazenyl)benzene-1,3-diamine

InChI

InChI=1S/C15H13N5/c16-11-6-7-14(12(17)9-11)19-20-15-8-5-10-3-1-2-4-13(10)18-15/h1-9H,16-17H2

InChI Key

FJDDFPHHBKRPAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(C=C(C=C3)N)N

Origin of Product

United States

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